![molecular formula C8H8FNO B1303434 3-Fluoro-5-methylbenzamide CAS No. 518070-23-0](/img/structure/B1303434.png)
3-Fluoro-5-methylbenzamide
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Overview
Description
3-Fluoro-5-methylbenzamide is a compound that is structurally related to various benzamide derivatives with potential applications in medicinal chemistry. While the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and potential uses of similar fluorinated benzamides. These compounds are often explored for their biological activity and potential as pharmaceutical agents.
Synthesis Analysis
The synthesis of related fluorinated benzamides typically involves multi-step reactions, including nitrification, esterification, hydronation, and condensation reactions. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate, a related compound, was optimized using 3-fluorobenzoic acid as a starting material, involving reactions with mixed acid and methanol, followed by reduction to achieve a high yield of 81% . Similarly, the synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide was achieved through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Fluorinated benzamides often exhibit interesting structural characteristics due to the presence of fluorine atoms. For example, the crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide showed that both aromatic rings are nearly co-planar, with the central amide group plane oriented at specific angles due to hydrogen bonding interactions . The influence of fluorine on the molecular conformation is also evident in the study of ortho-fluoro-N-methylbenzamide, where the fluorine substituent in an ortho position was found to fine-tune the rigidity of the oligomer backbone .
Chemical Reactions Analysis
Fluorinated benzamides participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine involved Knoevenagel condensation with aromatic aldehydes . The fluorine atom at the 4th position of the benzoyl group was essential for enhancing the antimicrobial activity of the synthesized compounds, indicating the importance of fluorine in chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are shaped by the presence of fluorine, which can affect solubility, stability, and reactivity. The study of intramolecular hydrogen bonding in ortho-substituted arylamide oligomers revealed that the solvent can significantly influence the conformational preferences of these compounds . Additionally, the radiosynthesis of fluorinated benzamide neuroleptics demonstrated the potential of these compounds as PET radiotracers, highlighting their high specific activity and suitability for in vivo imaging .
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Development
3-Fluoro-5-methylbenzamide is involved in the synthesis and development of various pharmaceutical compounds. Its derivatives have been used in the synthesis of novel crystalline forms of NK1/NK2 antagonists, potentially treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008). Additionally, fluorine-containing benzamide analogs, including this compound, have been evaluated for their potential in positron emission tomography (PET) imaging of solid tumors, highlighting their role in cancer diagnosis (Tu et al., 2007).
Catalysis and Material Synthesis
In the field of catalysis and material synthesis, this compound derivatives have been utilized in the development of novel catalysts. For instance, a manganese catalyst was developed for alkyl fluorination of hydrocarbons using fluoride ion salts, a process that involved this compound derivatives. This catalyst introduces fluorine conveniently to a range of inert hydrocarbons, indicating its potential in drug development and material science (Liu et al., 2012).
Foldamer Research
This compound plays a role in foldamer research, contributing to the study of oligomer structural elements. Research involving ortho-fluoro- and ortho-chloro-N-methylbenzamides, for instance, helps in understanding and quantifying the conformational behavior of aromatic oligoamide building blocks, offering insights into the design of novel arylamide foldamers (Galan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYINWONMOKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380946 |
Source
|
Record name | 3-Fluoro-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518070-23-0 |
Source
|
Record name | 3-Fluoro-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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